molecular formula C11H14ClNO2 B13577199 Methyl 2-(4-chlorophenyl)-2-(ethylamino)acetate

Methyl 2-(4-chlorophenyl)-2-(ethylamino)acetate

Cat. No.: B13577199
M. Wt: 227.69 g/mol
InChI Key: YPFIEWWSZOJQPX-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorophenyl)-2-(ethylamino)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorophenyl group, an ethylamino group, and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chlorophenyl)-2-(ethylamino)acetate typically involves the esterification of 2-(4-chlorophenyl)-2-(ethylamino)acetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents would be carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chlorophenyl)-2-(ethylamino)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the conversion of the ethylamino group to a corresponding amide or nitrile.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of amides or nitriles.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorophenyl)-2-(ethylamino)acetate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity and leading to a physiological response. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-bromophenyl)-2-(ethylamino)acetate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 2-(4-fluorophenyl)-2-(ethylamino)acetate: Similar structure but with a fluorine atom instead of chlorine.

    Methyl 2-(4-methylphenyl)-2-(ethylamino)acetate: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorine atom in Methyl 2-(4-chlorophenyl)-2-(ethylamino)acetate might confer unique chemical properties, such as increased reactivity in substitution reactions or specific biological activity. Comparing its reactivity and applications with those of similar compounds can highlight its unique features.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

methyl 2-(4-chlorophenyl)-2-(ethylamino)acetate

InChI

InChI=1S/C11H14ClNO2/c1-3-13-10(11(14)15-2)8-4-6-9(12)7-5-8/h4-7,10,13H,3H2,1-2H3

InChI Key

YPFIEWWSZOJQPX-UHFFFAOYSA-N

Canonical SMILES

CCNC(C1=CC=C(C=C1)Cl)C(=O)OC

Origin of Product

United States

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